Fitc-ova (323-339)

Antigen Uptake Flow Cytometry Dendritic Cells

Choose FITC-OVA (323-339) for single-cell quantitative analysis of antigen internalization kinetics without secondary detection steps. Its defined fluorescence (Abs/Em = 493/522 nm) provides a distinct advantage over unlabeled or biotinylated OVA peptides, which lack the intrinsic fluorescence required for real-time tracking. Ideal for flow cytometry and in vivo transport studies, this lyophilized peptide is shipped under blue ice to ensure stability upon arrival.

Molecular Formula C101H142N28O31S
Molecular Weight 2276.4 g/mol
Cat. No. B12386194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFitc-ova (323-339)
Molecular FormulaC101H142N28O31S
Molecular Weight2276.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC2=CNC=N2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CCCCCNC(=S)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O
InChIInChI=1S/C101H142N28O31S/c1-12-47(5)80(127-75(135)19-15-14-16-32-109-100(161)118-54-20-23-60-59(34-54)98(158)160-101(60)61-24-21-57(131)37-71(61)159-72-38-58(132)22-25-62(72)101)95(154)126-70(43-130)93(152)122-63(26-29-73(102)133)87(146)115-53(11)86(145)128-79(46(3)4)94(153)124-68(36-56-41-107-45-112-56)91(150)116-50(8)83(142)113-51(9)85(144)123-67(35-55-40-106-44-111-55)90(149)117-52(10)84(143)120-65(28-31-78(139)140)89(148)129-81(48(6)13-2)96(155)125-69(39-74(103)134)92(151)121-64(27-30-77(137)138)88(147)114-49(7)82(141)110-42-76(136)119-66(97(156)157)18-17-33-108-99(104)105/h20-25,34,37-38,40-41,44-53,63-70,79-81,130-132H,12-19,26-33,35-36,39,42-43H2,1-11H3,(H2,102,133)(H2,103,134)(H,106,111)(H,107,112)(H,110,141)(H,113,142)(H,114,147)(H,115,146)(H,116,150)(H,117,149)(H,119,136)(H,120,143)(H,121,151)(H,122,152)(H,123,144)(H,124,153)(H,125,155)(H,126,154)(H,127,135)(H,128,145)(H,129,148)(H,137,138)(H,139,140)(H,156,157)(H4,104,105,108)(H2,109,118,161)/t47-,48-,49-,50-,51-,52-,53-,63-,64-,65-,66-,67-,68-,69-,70-,79-,80-,81-/m0/s1
InChIKeyROUPDCKTPNOIHB-BWDNWUFESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FITC-OVA (323-339) Peptide: A Fluorescent MHC Class II Epitope for H-2b-Restricted Immunoassays


FITC-OVA (323-339) is a synthetic 17-amino acid peptide (sequence: ISQAVHAAHAEINEAGR) derived from the immunodominant T cell epitope of chicken ovalbumin [1]. The peptide is covalently conjugated at its N-terminus to fluorescein isothiocyanate (FITC) via a linker, yielding a molecular weight of approximately 2276.44 Da [2]. This fluorescently labeled peptide is specifically recognized as an H-2b-restricted MHC class II epitope (Abs/Em = 493/522 nm) and is utilized extensively as a model antigen to track antigen uptake, processing, and presentation in immunological studies [3].

Why Unlabeled or Alternatively Labeled OVA (323-339) Peptides Cannot Substitute FITC-OVA (323-339) in Quantitative Tracking Assays


While unlabeled OVA (323-339) peptides [1] or biotinylated variants [2] are suitable for functional T-cell assays and endpoint detection, they lack the intrinsic fluorescence required for real-time, quantitative analysis of antigen uptake, intracellular trafficking, and processing dynamics. The FITC conjugate enables direct quantification of antigen internalization by flow cytometry and fluorescence microscopy without secondary detection steps, providing a distinct advantage for kinetic studies [3]. This fundamental difference in detection modality makes FITC-OVA (323-339) the necessary choice for experiments where quantitative, single-cell resolution of antigen handling is required.

Quantitative Differentiation of FITC-OVA (323-339): Comparative Data for Informed Procurement


Fluorescence-Based Quantification Enables Direct Measurement of Antigen Uptake Kinetics Compared to Unlabeled Peptides

FITC-OVA (323-339) provides a quantifiable fluorescence signal that enables direct measurement of antigen uptake by cells. In a study using primary colonic epithelial cells (CECs), uptake of FITC-OVA was shown to be concentration-dependent and metabolically active, with cells from IL-2(-/-) mice exhibiting significantly higher uptake than wild-type controls [1]. This direct fluorescent readout contrasts with unlabeled OVA (323-339) peptides, which require secondary detection methods (e.g., ELISA, ELISPOT) that cannot provide real-time, single-cell uptake kinetics.

Antigen Uptake Flow Cytometry Dendritic Cells

FITC-OVA (323-339) Uptake is Actin-Dependent and Quantifiable by Flow Cytometry, Validating Its Use in Mechanistic Studies

In a study using human brain microvascular endothelial cells (HBEC), uptake of FITC-OVA was significantly inhibited by pre-incubation with 10 mM Cytochalasin D, an actin polymerization inhibitor, confirming that internalization occurs via an actin-dependent mechanism [1]. This provides a clear quantitative and mechanistic differentiation from passive diffusion controls or alternative labels that may not readily validate such pathways. The study reported a statistically significant difference (p < 0.001) between control and Cytochalasin D-treated cells, demonstrating the assay's sensitivity and specificity.

Antigen Processing Mechanism of Action Endocytosis

FITC-OVA (323-339) Enables In Vivo Tracking of Antigen Presentation by Distinct Dendritic Cell Subsets

A protocol for assessing antigen uptake by dendritic cell (DC) subsets utilizes intratracheal administration of 800 μg FITC-OVA (screened for low LPS content) in mice, followed by flow cytometric analysis of draining mediastinal lymph nodes (MLNs) 36 hours later . This allows for the direct identification and quantification of antigen uptake by specific DC populations (e.g., CD11cint Gr-1+ B220+ pDCs and CD11c+ Gr-1− B220− mDCs) in vivo, a capability not feasible with unlabeled peptide or protein alternatives without complex secondary staining. This specific dosage and timepoint provide a benchmark for researchers to design their own in vivo tracking experiments.

In Vivo Imaging Dendritic Cell Subsets Antigen Presentation

Crystal Structure of I-Ad/OVA (323-339) Complex Provides Atomic-Level Validation of MHC Binding for Downstream Functional Studies

The high-resolution crystal structure (2.60 Å) of the I-Ad MHC class II molecule in complex with the OVA (323-339) peptide has been solved [1]. This structural data reveals that the peptide binds in a shallow groove without inserting large anchor residues, utilizing a six-residue core binding motif (P4 to P9). This atomic-level validation of the peptide-MHC interaction confirms the precise binding mode and provides a structural basis for the peptide's immunogenicity and recognition by T-cell receptors (e.g., DO11.10, OT-II). This level of characterization is not available for many other model antigens or peptide analogs, offering a unique advantage for structure-activity relationship studies.

Structural Biology MHC Binding Epitope Validation

FITC-OVA (323-339) Offers High Purity and Defined Spectral Properties for Reproducible Quantitative Assays

Commercially available FITC-OVA (323-339) is supplied with defined quality metrics, including HPLC purity ≥95% and precise spectral properties (Abs/Em = 493/522 nm) [1]. These specifications ensure batch-to-batch consistency and reliable fluorescence quantification, which is critical for comparing data across experiments and laboratories. In contrast, in-house labeling of OVA peptide or protein can result in variable degrees of labeling (F/P ratio) and heterogeneous products, potentially compromising assay reproducibility and quantitative accuracy.

Quality Control Fluorescence Spectroscopy Assay Reproducibility

Optimal Research Applications for FITC-OVA (323-339): Maximizing Value Through Assay-Specific Procurement


Quantifying Antigen Uptake Kinetics in Antigen-Presenting Cells

FITC-OVA (323-339) is ideally suited for flow cytometry-based quantification of antigen uptake by dendritic cells, macrophages, or epithelial cells. Its defined fluorescence (Abs/Em = 493/522 nm) enables precise, single-cell analysis of internalization kinetics and concentration-dependent uptake [1]. Researchers can differentiate between active and passive uptake mechanisms using metabolic inhibitors or temperature controls, as demonstrated by the actin-dependent uptake observed in HBEC cells [2].

In Vivo Tracking of Antigen Trafficking to Draining Lymph Nodes

The peptide's small size and fluorescent tag make it an excellent tracer for in vivo studies of antigen transport. Validated protocols exist for intratracheal administration of 800 μg FITC-OVA, followed by flow cytometric analysis of dendritic cell subsets in mediastinal lymph nodes 36 hours post-injection . This allows researchers to map the spatiotemporal dynamics of antigen presentation in a physiologically relevant setting.

Validating Antigen Processing Pathways and Endocytic Mechanisms

FITC-OVA (323-339) can be used to dissect cellular pathways involved in antigen uptake and processing. Its uptake is inhibited by Cytochalasin D (actin-dependent) and requires metabolically active cells, providing a robust system for studying endocytosis and antigen presentation mechanisms [2][3]. This makes it a valuable tool for investigating the effects of genetic mutations, pharmacological agents, or disease states on these fundamental cellular processes.

Structural and Biophysical Characterization of MHC-Peptide Interactions

The OVA (323-339) peptide, for which FITC-OVA is the labeled analog, has a well-defined crystal structure in complex with I-Ad MHC class II [4]. This structural information is invaluable for researchers using FITC-OVA (323-339) in binding studies, as it provides a precise atomic framework for interpreting fluorescence polarization, FRET, or other biophysical measurements of peptide-MHC interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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